2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
Overview
Description
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its phenazinone core structure, substituted with 4-chlorophenyl groups and an amino group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with phenazine-1,6-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazinone core to dihydrophenazine derivatives.
Substitution: Halogenation and nitration reactions can introduce additional substituents onto the phenazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted phenazinone derivatives, which can exhibit different chemical and physical properties depending on the nature and position of the substituents .
Scientific Research Applications
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Properties
IUPAC Name |
3-(4-chloroanilino)-10-(4-chlorophenyl)phenazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O/c25-15-5-9-17(10-6-15)27-21-13-20-23(14-24(21)30)29(18-11-7-16(26)8-12-18)22-4-2-1-3-19(22)28-20/h1-14,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUROVDDYSMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439465 | |
Record name | 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90712-89-3 | |
Record name | 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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